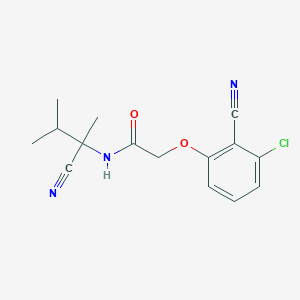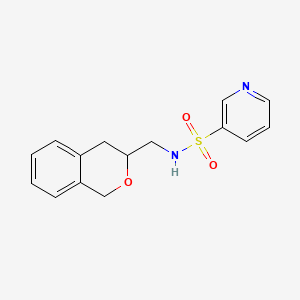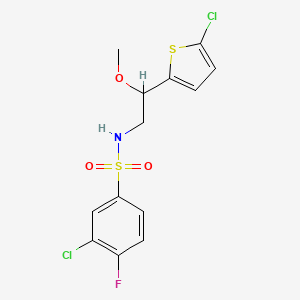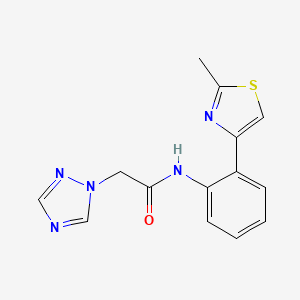
2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is commonly referred to as 'Compound X' in scientific literature.
科学的研究の応用
Synthesis and Characterization
Researchers have explored the synthesis and characterization of compounds similar to "2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide," focusing on their structural elucidation through spectral studies. For instance, compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential antimicrobial applications of these chemical entities (Fuloria et al., 2009). Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized, providing insights into the potential modifications and applications of similar compounds (Yang Man-li, 2008).
Antimicrobial Evaluation
The antimicrobial properties of compounds related to "2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide" have been a subject of research, with studies demonstrating the potential of these compounds in fighting bacterial and fungal infections. The synthesis of novel imines and thiazolidinones from chloro-methylphenoxy acetate derivatives has shown significant antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds in antimicrobial treatments (Fuloria et al., 2009).
Environmental and Photovoltaic Applications
Research into the environmental fate and photovoltaic efficiency of compounds structurally related to "2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide" has been conducted. Studies on the thermodynamics of water-octanol and water-cyclohexane partitioning of aromatic compounds, including chlorophenoxy derivatives, aim to understand their environmental behavior and potential bioaccumulation (Dearden & Bresnen, 2005). Additionally, the photochemical properties of related compounds have been investigated, with applications in synthetic organic chemistry highlighted, such as the selective photoreactions leading to high-yield chemical transformations (Plíštil et al., 2006).
特性
IUPAC Name |
2-(3-chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10(2)15(3,9-18)19-14(20)8-21-13-6-4-5-12(16)11(13)7-17/h4-6,10H,8H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZNNNTFHYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-cyanophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)
![5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one](/img/structure/B2388746.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2388749.png)
![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)
![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)